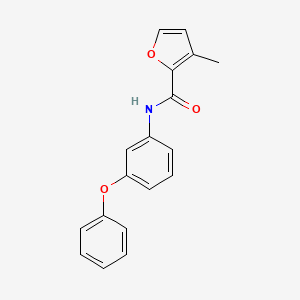![molecular formula C20H21ClN2O B5875043 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, also known as MPAP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 1995 by a group of researchers led by David E. Nichols at Purdue University. Since then, MPAP has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
The exact mechanism of action of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is not fully understood, but it is believed to modulate the activity of sigma-1 receptors, which are expressed in various regions of the brain, including the hippocampus, cortex, and striatum. Activation of sigma-1 receptors has been shown to have neuroprotective and anti-inflammatory effects, which may contribute to the therapeutic potential of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, calcium signaling, and neuronal survival. It has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is its high selectivity and affinity for sigma-1 receptors, which allows for more specific and targeted research. However, one of the limitations of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is its limited solubility in water, which may make it difficult to use in some experimental settings.
未来方向
There are several potential future directions for research on 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, including:
1. Further investigation of its therapeutic potential in various neurological disorders, including depression, anxiety, and addiction.
2. Development of more efficient and scalable synthesis methods for 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine.
3. Study of the pharmacokinetics and pharmacodynamics of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in vivo.
4. Investigation of the potential interactions between 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine and other drugs or compounds.
5. Exploration of the potential role of sigma-1 receptors in various cellular processes and disease states.
Conclusion
In conclusion, 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is a promising compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its selective sigma-1 receptor agonism and neuroprotective effects make it an attractive candidate for further research and development. With continued investigation, 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine may prove to be a valuable tool in the treatment of various neurological disorders.
合成方法
The synthesis of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3-(4-methylphenyl)acrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine as a white crystalline solid.
科学研究应用
1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and addiction. It has been shown to act as a selective sigma-1 receptor agonist, which is involved in various cellular processes such as calcium signaling, neurotransmitter release, and neuronal survival.
属性
IUPAC Name |
(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-16-5-7-17(8-6-16)9-10-20(24)23-13-11-22(12-14-23)19-4-2-3-18(21)15-19/h2-10,15H,11-14H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIQHXFQQOOROJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5875004.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)

![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)
![ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5875025.png)

![methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate](/img/structure/B5875029.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)
